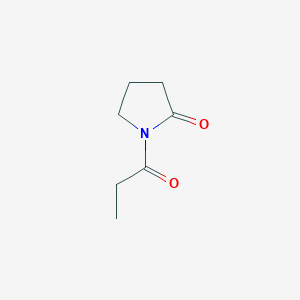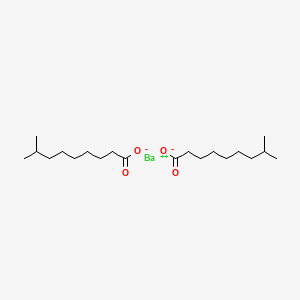
Barium isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium isodecanoate is an organic compound with the molecular formula C20H38BaO4 and a molecular weight of 479.8 g/mol . It is also known by other names such as barium tert-decanoate and EINECS 282-740-6 . This compound is a barium salt of isodecanoic acid and is used in various industrial and research applications.
Méthodes De Préparation
Barium isodecanoate can be synthesized through the reaction of barium hydroxide with isodecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ba(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
In industrial production, the synthesis involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Barium isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and isodecanoic acid.
Substitution: this compound can participate in substitution reactions where the isodecanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Barium isodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various organic reactions.
Biology: this compound is used in biological studies to investigate the effects of barium ions on biological systems.
Medicine: It is used in the formulation of certain pharmaceuticals and as a contrast agent in medical imaging.
Industry: This compound is used in the production of lubricants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of barium isodecanoate involves the release of barium ions (Ba²⁺) upon dissolution. These ions can interact with various molecular targets and pathways, including:
Ion Channels: Barium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Barium ions can inhibit certain enzymes by binding to their active sites.
Cell Membranes: Barium ions can alter membrane permeability and fluidity, affecting cellular functions
Comparaison Avec Des Composés Similaires
Barium isodecanoate can be compared with other similar compounds such as:
Barium acetate: Similar in that it is also a barium salt, but it has different solubility and reactivity properties.
Barium stearate: Another barium salt with a longer carbon chain, used in different industrial applications.
Barium sulfate: Used primarily as a contrast agent in medical imaging, with different physical and chemical properties .
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84370-80-9 |
|---|---|
Formule moléculaire |
C20H38BaO4 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
barium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ba/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
AOXBGOXQPKELGN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


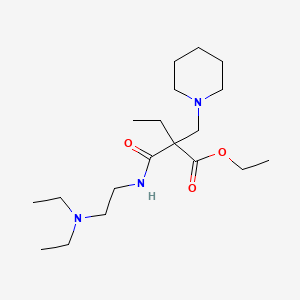
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
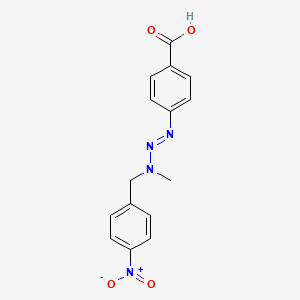
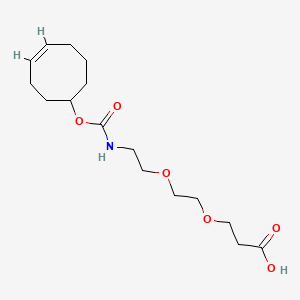
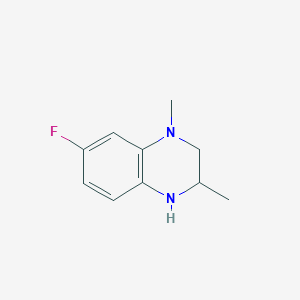
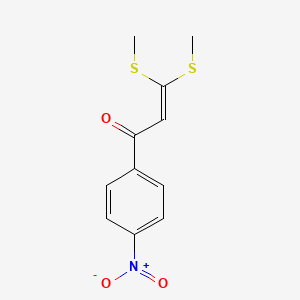
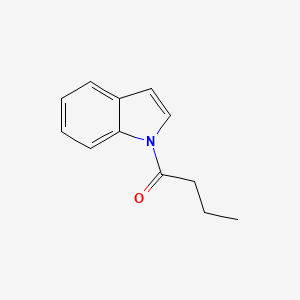
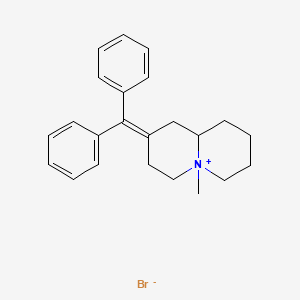
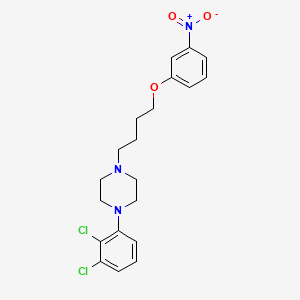
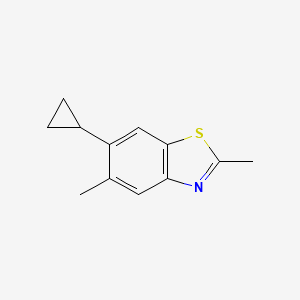
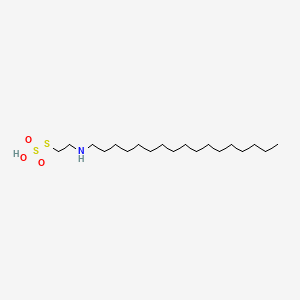
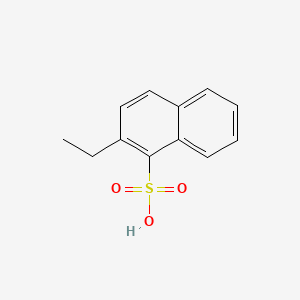
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
